molecular formula C19H20N2O3 B2602266 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide CAS No. 954660-92-5

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide

Cat. No.: B2602266
CAS No.: 954660-92-5
M. Wt: 324.38
InChI Key: PGRRAMAJKPFKFL-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a benzyl group at position 1, a ketone at position 2, and a 2-methoxyacetamide substituent at position 5. Its molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 324.38 g/mol.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-13-18(22)20-16-8-9-17-15(11-16)7-10-19(23)21(17)12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRRAMAJKPFKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methoxyacetamide Moiety: The methoxyacetamide group can be introduced through an acylation reaction, using methoxyacetyl chloride and a suitable base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other functional groups using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide exhibit promising antimicrobial properties. Studies have shown that derivatives of tetrahydroquinoline can effectively inhibit the growth of various bacterial strains, suggesting potential as new antibacterial agents. For instance, a study highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, demonstrating their potential utility in treating infections caused by resistant strains .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. In vitro studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth and metastasis in several cancer models .

Synthetic Applications

Building Block for Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through chemical modifications. This property is particularly valuable in the development of novel pharmaceuticals and agrochemicals .

Photochemical Applications
The compound's structural characteristics enable it to participate in photochemical reactions, making it useful in the synthesis of light-sensitive materials. The ability to undergo proton-coupled electron transfer reactions expands its application in the field of photochemistry .

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell migration and invasion in breast cancer cell lines. The researchers attributed these effects to the modulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis. The compound was shown to downregulate MMP expression, thereby reducing invasive potential .

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide (Target) C₁₉H₂₀N₂O₃ 1-Benzyl, 2-oxo, 6-(2-methoxyacetamide) 324.38 High lipophilicity, methoxy group
2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide C₁₂H₁₃ClN₂O₂ 2-Oxo, 6-(chloroacetamide) 264.70 Chloro group (higher reactivity)
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₁₆H₁₂N₄O₃S 6-Thiazolyl-oxazole, 2-oxo 340.36 Heterocyclic motifs (thiazole/oxazole)
(R)-Baxdrostat C₂₂H₂₅N₃O₂ Tetrahydroisoquinoline, propionamide, methyl 363.45 Larger size, chiral center

Key Observations :

  • Substituent Reactivity: The target compound’s methoxy group is less reactive than the chloro group in 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide, which may improve stability but reduce electrophilic interactions .
  • Heterocyclic Influence : Compounds like the thiazolyl-oxazole derivative in introduce rigid heterocycles, likely altering binding affinity compared to the flexible methoxyacetamide chain in the target.

Key Observations :

  • The target compound’s synthesis likely involves sequential functionalization (alkylation followed by acylation), contrasting with cyclization-driven methods for thiazolidinone derivatives .
  • Industrial-scale syntheses (e.g., Baxdrostat) may prioritize cost-efficient coupling reagents, whereas academic routes (e.g., thiazolidinones) employ catalysts like ZnCl₂ .

Key Observations :

  • The chloroacetamide analogue poses higher toxicity risks due to its reactive chloro group, whereas the target compound’s methoxy group likely reduces acute hazards.
  • Baxdrostat’s larger size (363.45 g/mol) may limit solubility compared to the target compound (324.38 g/mol) .

Crystallographic and Structural Analysis

  • Target Compound: If crystallized, tools like SHELX or Mercury could resolve its packing patterns. The benzyl group may induce steric hindrance, altering crystal packing compared to non-benzylated analogues.
  • Baxdrostat: Its tetrahydroisoquinoline core and chiral center might lead to distinct hydrogen-bonding networks versus the planar tetrahydroquinoline in the target .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide is a synthetic compound that has gained attention for its potential biological activity, particularly in the context of cancer research and other therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound's chemical structure is critical to its biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular Weight 362.47 g/mol
Molecular Formula C23H26N2O2
LogP 4.7155
Polar Surface Area 38.902 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are essential for the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines to assess its cytotoxic effects.

  • Cell Viability Assays : The MTT assay has been employed to evaluate the compound's effect on cell viability in different cancer cell lines. Results indicate significant cytotoxicity against breast (MCF-7) and colon cancer (HT29) cell lines, with IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : Preliminary molecular docking studies suggest that the compound may inhibit key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase. This inhibition could disrupt signaling pathways critical for tumor growth .
  • Case Study: MCF-7 and DU145 Cells : In a comparative study, this compound demonstrated superior efficacy over several known inhibitors in reducing cell viability in estrogen receptor-positive breast cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound may exhibit other pharmacological effects:

Summary of Key Studies

Study ReferenceCell Line(s)IC50 Value (µM)Mechanism of Action
MCF-715EGFR Inhibition
HT2920Apoptosis Induction
DU14512PI3K/Akt Pathway Modulation

Case Studies

  • Study on MCF-7 Cells : In a controlled experiment assessing the cytotoxicity of this compound against MCF-7 cells, researchers observed a dose-dependent decrease in cell viability after 48 hours of treatment.
  • Combination Therapy : Another study explored the synergistic effects of combining this compound with traditional chemotherapeutics like doxorubicin. The results indicated enhanced cytotoxicity compared to either agent alone.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from a tetrahydroquinoline core. For example:

  • Step 1 : Preparation of the 1-benzyl-2-oxo-tetrahydroquinoline intermediate via cyclization of substituted anilines with benzyl groups under acidic/basic conditions.
  • Step 2 : Acetylation at the 6-position using methoxyacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl, methoxyacetamide groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection .

Q. What in vitro assays are used for initial biological activity screening?

  • Methodological Answer : Common assays include:

  • Anticancer Activity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR, BRAF) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography with a biotinylated derivative of the compound to pull down binding proteins, followed by LC-MS/MS analysis.
  • Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) against kinase domains (e.g., PDB: 1M17) to predict binding modes .
  • CRISPR Knockout : Validate target engagement by testing activity in isogenic cell lines lacking the putative target (e.g., EGFR-null cells) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (e.g., DMSO vs. cyclodextrin formulations).
  • Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products.
  • Structural Analog Testing : Evaluate activity of derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for conducting SAR studies on this compound?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify the methoxy group (e.g., ethoxy, hydroxy) or acetamide chain (e.g., propanamide) to assess impact on potency.
  • Bioisosteric Replacement : Substitute the benzyl group with heterocycles (e.g., pyridyl) to improve solubility or target affinity.
  • In Silico QSAR Models : Use software like Schrödinger’s QikProp to correlate physicochemical properties (e.g., LogP, polar surface area) with activity .

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